4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220036-83-8
VCID: VC2687555
InChI: InChI=1S/C14H21NO2.ClH/c1-2-4-14(5-3-1)17-11-10-16-12-13-6-8-15-9-7-13;/h1-5,13,15H,6-12H2;1H
SMILES: C1CNCCC1COCCOC2=CC=CC=C2.Cl
Molecular Formula: C14H22ClNO2
Molecular Weight: 271.78 g/mol

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

CAS No.: 1220036-83-8

Cat. No.: VC2687555

Molecular Formula: C14H22ClNO2

Molecular Weight: 271.78 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride - 1220036-83-8

Specification

CAS No. 1220036-83-8
Molecular Formula C14H22ClNO2
Molecular Weight 271.78 g/mol
IUPAC Name 4-(2-phenoxyethoxymethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C14H21NO2.ClH/c1-2-4-14(5-3-1)17-11-10-16-12-13-6-8-15-9-7-13;/h1-5,13,15H,6-12H2;1H
Standard InChI Key YVWOCSLMGKKIRN-UHFFFAOYSA-N
SMILES C1CNCCC1COCCOC2=CC=CC=C2.Cl
Canonical SMILES C1CNCCC1COCCOC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structure

Basic Identification

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a synthetic organic compound with distinctive structural features including a piperidine ring and a phenoxyethoxy functional group. The compound is officially registered with CAS number 1220036-83-8 . It represents a class of compounds that combine heterocyclic nitrogen-containing structures with ether linkages, providing unique chemical behavior and potential biological activities.

Molecular Properties

The chemical identity of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is defined by several key molecular parameters that determine its behavior in various chemical environments. The compound has a molecular formula of C₁₄H₂₂ClNO₂ and a calculated molecular weight of 271.78 g/mol . The structure features a piperidine ring with a methyl bridge connecting to a phenoxyethoxy group, while the nitrogen atom in the piperidine ring is protonated and balanced by a chloride counterion, forming the hydrochloride salt.

Table 1: Molecular Identity of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

ParameterValue
Common Name4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride
CAS Number1220036-83-8
Molecular FormulaC₁₄H₂₂ClNO₂
Molecular Weight271.78 g/mol
VCID (Vulcan Chemical ID)VC2687555

Comparative Analysis with Related Compounds

Structural Comparison with 4-(2-Phenoxyethyl)piperidine Hydrochloride

A structurally related compound, 4-(2-Phenoxyethyl)piperidine hydrochloride (CAS: 252918-95-9), shares several features with our target compound but differs in key aspects of its molecular structure . Both compounds contain a piperidine ring and a phenoxy group, but the connectivity and presence of additional functional groups vary between them.

Table 2: Comparison of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride with Related Compound

Feature4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride4-(2-Phenoxyethyl)piperidine hydrochloride
CAS Number1220036-83-8252918-95-9
Molecular FormulaC₁₄H₂₂ClNO₂C₁₃H₂₀ClNO
Molecular Weight271.78 g/mol241.76 g/mol (approximate)
Structural DifferenceContains an additional oxygen atom in an ethoxy methyl linkerDirect ethyl linker between piperidine and phenoxy group
Oxygen Count21

The additional ether linkage in 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride likely alters its physicochemical properties, potentially affecting aspects such as polarity, hydrogen bonding capacity, and conformational flexibility compared to 4-(2-Phenoxyethyl)piperidine hydrochloride.

Functional Group Analysis

The presence of specific functional groups in 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride contributes to its chemical behavior and potential applications:

  • Piperidine ring: Provides a basic nitrogen center, which is protonated in the hydrochloride salt form

  • Phenoxy group: Offers aromatic character and potential for π-π interactions

  • Ether linkages: Contribute to hydrogen bond accepting properties and conformational flexibility

  • Hydrochloride salt: Enhances water solubility and stability compared to the free base

These functional groups collectively determine the compound's chemical reactivity, physical properties, and potential biological interactions.

Future Research Directions

Comprehensive Characterization

Given the limited available data on 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, several research directions could enhance our understanding of this compound:

  • Complete physicochemical characterization including solubility profiles, stability studies, and spectroscopic analysis

  • Development of optimized synthetic routes with improved yields and purity

  • Investigation of structure-activity relationships through systematic modification of functional groups

  • Exploration of potential biological activities through targeted screening assays

Analytical Method Development

The development of sensitive and specific analytical methods for the detection and quantification of 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride in various matrices would support both research and potential industrial applications. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy could be optimized specifically for this compound.

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